5-(3-Chloro-2,4,5,6-tetramethylphenyl)cyclohexane-1,3-dione
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Overview
Description
5-(3-Chloro-2,4,5,6-tetramethylphenyl)cyclohexane-1,3-dione is an organic compound that belongs to the class of cyclohexane derivatives. This compound features a cyclohexane ring substituted with a 3-chloro-2,4,5,6-tetramethylphenyl group and two keto groups at positions 1 and 3. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloro-2,4,5,6-tetramethylphenyl)cyclohexane-1,3-dione typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Chlorophenyl Group: The 3-chloro-2,4,5,6-tetramethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using an appropriate chloroalkylating agent.
Formation of the Dione:
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Diels-Alder Reactions: Utilizing continuous flow reactors to efficiently produce the cyclohexane ring.
Catalytic Friedel-Crafts Alkylation:
Controlled Oxidation Processes: Using industrial oxidizing agents and optimized reaction conditions to achieve high yields of the dione.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chloro-2,4,5,6-tetramethylphenyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of diols.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
5-(3-Chloro-2,4,5,6-tetramethylphenyl)cyclohexane-1,3-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(3-Chloro-2,4,5,6-tetramethylphenyl)cyclohexane-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that involve:
- **Binding
Properties
CAS No. |
88185-81-3 |
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Molecular Formula |
C16H19ClO2 |
Molecular Weight |
278.77 g/mol |
IUPAC Name |
5-(3-chloro-2,4,5,6-tetramethylphenyl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C16H19ClO2/c1-8-9(2)15(11(4)16(17)10(8)3)12-5-13(18)7-14(19)6-12/h12H,5-7H2,1-4H3 |
InChI Key |
HPLZCLVATUHSBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)Cl)C)C2CC(=O)CC(=O)C2)C |
Origin of Product |
United States |
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